molecular formula C13H8F2N2O3S B11459695 7-(3,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

7-(3,4-Difluorophenyl)-5-oxo-4H,6H,7H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

Cat. No.: B11459695
M. Wt: 310.28 g/mol
InChI Key: JQVMSLKAANKAEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3,4-DIFLUOROPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of the difluorophenyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DIFLUOROPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID typically involves the annulation of a pyridine ring to a thiazole ring. This can be achieved through various synthetic routes, including the condensation of thiazole derivatives with pyridine precursors under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production methods for this compound may involve high-throughput synthesis techniques to produce large quantities efficiently. These methods often utilize automated systems and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DIFLUOROPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

7-(3,4-DIFLUOROPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(3,4-DIFLUOROPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[4,5-b]pyridine derivatives, such as:

  • 7-(3,4-DICHLOROPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID
  • 7-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID

Uniqueness

The uniqueness of 7-(3,4-DIFLUOROPHENYL)-5-OXO-4H,5H,6H,7H-[1,2]THIAZOLO[4,5-B]PYRIDINE-3-CARBOXYLIC ACID lies in the presence of the difluorophenyl group, which enhances its chemical stability and biological activity compared to other similar compounds .

Properties

Molecular Formula

C13H8F2N2O3S

Molecular Weight

310.28 g/mol

IUPAC Name

7-(3,4-difluorophenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F2N2O3S/c14-7-2-1-5(3-8(7)15)6-4-9(18)16-10-11(13(19)20)17-21-12(6)10/h1-3,6H,4H2,(H,16,18)(H,19,20)

InChI Key

JQVMSLKAANKAEC-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=NS2)C(=O)O)NC1=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.